2-Amino-5-chloropyridine-4-boronic acid pinacol ester
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Overview
Description
2-Amino-5-chloropyridine-4-boronic acid pinacol ester is a boronic acid derivative that has gained attention in the field of organic synthesis due to its versatility and utility as a building block for various bioactive molecules. This compound is characterized by the presence of an amino group, a chlorine atom, and a boronic acid ester group attached to a pyridine ring, making it a valuable reagent in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloropyridine-4-boronic acid pinacol ester typically involves the reaction of 2-Amino-5-chloropyridine with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an organic solvent. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been reported to enhance the efficiency and speed of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloropyridine-4-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and organic solvents (e.g., toluene) are commonly used.
Protodeboronation: Radical initiators and specific conditions tailored for the reaction are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and other heterocyclic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Amino-5-chloropyridine-4-boronic acid pinacol ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Amino-5-chloropyridine-4-boronic acid pinacol ester primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form carbon-carbon bonds . This mechanism is crucial for the formation of various bioactive molecules and complex organic structures.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminopyridine-5-boronic acid pinacol ester
- 4-Pyridineboronic acid pinacol ester
- 2-Aminopyridine-4-boronic acid pinacol ester
Uniqueness
2-Amino-5-chloropyridine-4-boronic acid pinacol ester is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring, which provides additional reactivity and versatility in synthetic applications. This makes it a valuable reagent for the synthesis of a wide range of bioactive molecules and complex organic compounds .
Properties
CAS No. |
1222522-38-4 |
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Molecular Formula |
C11H16BClN2O2 |
Molecular Weight |
254.52 g/mol |
IUPAC Name |
5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H16BClN2O2/c1-10(2)11(3,4)17-12(16-10)7-5-9(14)15-6-8(7)13/h5-6H,1-4H3,(H2,14,15) |
InChI Key |
GCMMCHSTEYEXQA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)N |
Origin of Product |
United States |
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